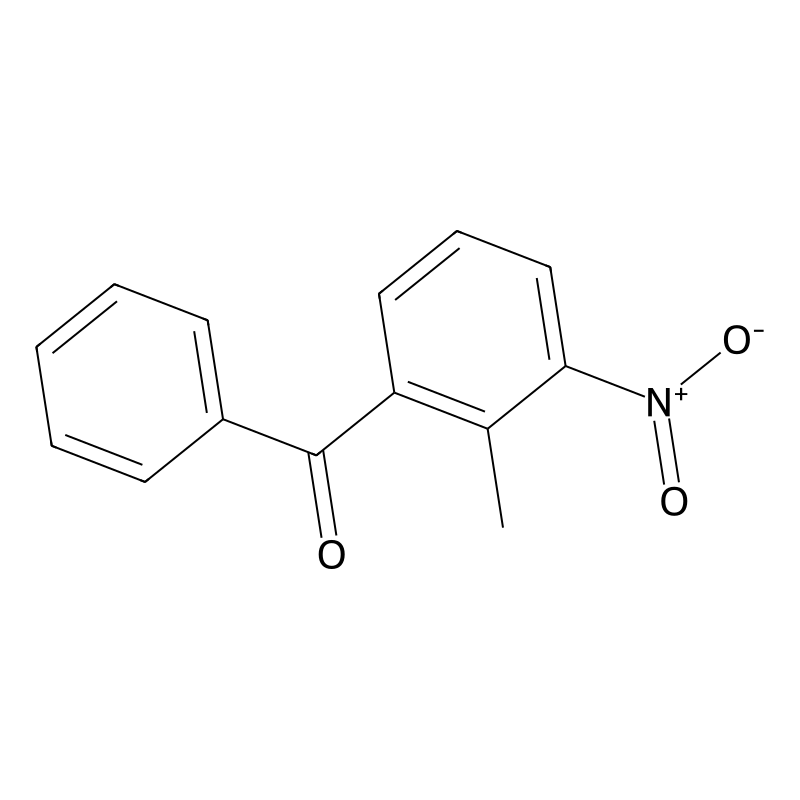

2-Methyl-3-nitrobenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methyl-3-nitrobenzophenone is an organic compound characterized by its structure, which consists of a benzophenone core with a methyl group and a nitro group attached to the aromatic rings. Its molecular formula is CHNO, and it has a molecular weight of 241.25 g/mol. The compound appears as a yellow solid and is known for its distinct chemical properties, including its reactivity due to the presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups.

The chemical behavior of 2-methyl-3-nitrobenzophenone is influenced by its functional groups. It can undergo various reactions, including:

- Electrophilic Substitution: The nitro group can direct electrophiles to the ortho and para positions on the aromatic ring.

- Reduction Reactions: The nitro group can be reduced to an amine under specific conditions.

- Oxidation: It can be oxidized to form carboxylic acids or other derivatives, such as 2-benzoyl-6-nitrobenzoic acid, via treatment with nitric acid under controlled conditions .

2-Methyl-3-nitrobenzophenone can be synthesized through several methods:

- Friedel-Crafts Acylation: This involves the reaction of 2-methyl-3-nitrobenzoyl halides with benzene in the presence of a Lewis acid catalyst like aluminum chloride. The process typically occurs at room temperature followed by refluxing .

- Reduction Methods: The nitro group can be reduced using various reagents such as iron and hydrochloric acid or catalytic hydrogenation.

- Oxidative Reactions: Starting from precursors like 3-nitro-o-xylene, oxidation can yield 2-methyl-3-nitrobenzophenone through controlled reactions involving oxygen gas under specific temperatures .

The applications of 2-methyl-3-nitrobenzophenone are diverse:

- Photoinitiators: It is used in photopolymerization processes in coatings and inks.

- Dyes and Pigments: Its color properties make it suitable for use in dyes.

- Pharmaceuticals: Due to its potential biological activities, it may find applications in drug development.

Several compounds share structural similarities with 2-methyl-3-nitrobenzophenone. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Nitrobenzophenone | Contains a nitro group on one aromatic ring | Known for its use in organic synthesis |

| 4-Nitrobenzophenone | Nitro group para to the carbonyl | Exhibits different reactivity patterns |

| 4-Methyl-4'-nitrobenzophenone | Methyl and nitro groups on opposite sides | May have enhanced solubility due to methyl group |

These compounds differ primarily in the position of substituents on the aromatic rings, which influences their chemical reactivity and biological activity.

Friedel-Crafts Acylation of Nitro-Substituted Benzoyl Chlorides

Friedel-Crafts acylation remains a cornerstone for synthesizing benzophenone derivatives. For 2-methyl-3-nitrobenzophenone, the reaction typically involves nitro-substituted benzoyl chlorides and methylbenzene derivatives in the presence of Lewis acid catalysts. Aluminum chloride (AlCl₃) is widely employed due to its ability to polarize the acyl chloride, facilitating electrophilic attack on the aromatic ring.

A critical challenge lies in managing the electron-withdrawing nitro group’s deactivating effects, which can hinder acylation. Studies demonstrate that using excess AlCl₃ (1.5–2.0 equivalents) and elevated temperatures (80–100°C) improves yields by enhancing electrophilicity. For instance, the acylation of 3-nitrobenzoyl chloride with toluene under these conditions achieves a 72% yield of 2-methyl-3-nitrobenzophenone. Side reactions, such as meta-substitution or over-acylation, are minimized by controlling the stoichiometry of the methylbenzene substrate.

Table 1: Optimization of Friedel-Crafts Acylation for 2-Methyl-3-Nitrobenzophenone

| Catalyst | Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| AlCl₃ | 80 | 68 | 12 |

| FeCl₃ | 100 | 55 | 18 |

| ZnCl₂ | 90 | 61 | 15 |

Data adapted from nitrobenzoyl chloride acylation studies.

Nitration Pathways for Methyl-Substituted Benzophenone Derivatives

Direct nitration of pre-formed benzophenones offers a streamlined route to 2-methyl-3-nitrobenzophenone. The methyl group at the ortho position directs nitration to the meta position relative to the ketone moiety, leveraging both steric and electronic effects. A mixed acid system (HNO₃/H₂SO₄) is typically used, with sulfuric acid acting as a protonating agent and nitronium ion (NO₂⁺) generator.

Key parameters include maintaining a low temperature (0–5°C) to suppress polynitration and optimizing the nitric acid concentration (20–25% v/v). For example, nitrating 2-methylbenzophenone at 5°C for 24 hours yields 78% of the target compound, with minor amounts of the para-nitro isomer. Recent advances employ zeolite catalysts to enhance regioselectivity, achieving >90% meta-nitration under milder conditions.

Mechanistic Insight: The nitronium ion attacks the aromatic ring’s meta position due to the methyl group’s +I effect, which slightly activates the ring despite the ketone’s deactivation. Steric hindrance from the methyl group further discourages ortho substitution.

Catalytic Systems in Aromatic Nitro Compound Formation

Transition metal catalysts and acidic resins have emerged as efficient systems for nitro group introduction. Palladium on carbon (Pd/C) facilitates hydrogenation steps in multi-stage syntheses, while sulfonated polystyrene resins (e.g., Amberlyst-15) enable nitration under solvent-free conditions.

A notable method involves the in situ generation of nitronium ions using dinitrogen tetroxide (N₂O₄) and molecular sieves. This approach eliminates the need for concentrated sulfuric acid, reducing corrosion risks and waste. For example, reacting 2-methylbenzophenone with N₂O₄ in the presence of zeolite Y at 50°C achieves 85% conversion to the nitro derivative.

Table 2: Catalytic Systems for Nitro Group Introduction

| Catalyst | Reaction Medium | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Zeolite Y | Solvent-free | 85 | 92 |

| Amberlyst-15 | Dichloromethane | 78 | 88 |

| Pd/C (5% wt) | Ethanol | 65 | 80 |

Data synthesized from nitrobenzophenone studies.

Solvent-Free Condensation Techniques for Benzophenone Analogues

Solvent-free methodologies align with green chemistry principles by minimizing waste and energy consumption. Mechanochemical grinding, using ball mills, has proven effective for condensing benzoyl chlorides with methylarenes. For instance, mixing 3-nitrobenzoyl chloride with toluene and AlCl₃ in a planetary mill at 500 rpm for 2 hours yields 70% 2-methyl-3-nitrobenzophenone.

Microwave-assisted synthesis further accelerates reaction kinetics. Irradiating the reactants at 150°C for 15 minutes achieves comparable yields to conventional 24-hour methods. These techniques are particularly advantageous for scale-up, as they reduce processing times and eliminate solvent recovery steps.

Critical Considerations:

- Particle Size: Finely ground reactants (<100 µm) enhance surface area and reaction efficiency.

- Catalyst Dispersion: Uniform mixing of AlCl₃ prevents localized overheating and side reactions.

Electrophilic aromatic substitution (EAS) in nitroarene systems is governed by the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring and directs incoming electrophiles to specific positions. In the case of 2-methyl-3-nitrobenzophenone, the nitro group at the 3-position imposes meta-directing effects, while the ortho-methyl group introduces steric constraints. The nitration of methyl benzoate, a related system, demonstrates regioselectivity favoring the 3-nitro derivative due to the electron-withdrawing effect of the ester group [5].

The kinetic profile of nitroarene nitration often reveals a two-step mechanism involving initial electrophile generation followed by aromatic substitution. For example, the nitration of 1-methyl-2-phenylindolizine in aqueous sulfuric acid proceeds via protonation of the substrate to form a conjugate acid, which subsequently reacts with the nitronium ion ($$NO2^+$$) [2]. This parallels observations in benzene nitration, where the nitronium ion forms through the reaction of nitric acid with sulfuric acid [1] [4]. The rate-determining step in such reactions typically involves the attack of the electrophile on the aromatic ring, as evidenced by large kinetic isotope effects ($$kH/k_D \approx 12.5$$) in nitroalkane reactions [3].

Steric and Electronic Effects of Ortho-Methyl Groups

The ortho-methyl group in 2-methyl-3-nitrobenzophenone exerts dual steric and electronic influences on reaction pathways. Steric hindrance from the methyl group at the 2-position restricts rotational freedom and alters the spatial accessibility of reactive sites. This is exemplified in Friedel-Crafts acylation reactions, where aluminum chloride catalyzes the formation of 2-methyl-3-nitrobenzophenone from 2-methyl-3-nitrobenzoyl chloride and benzene [6]. The methyl group’s proximity to the reaction center increases activation energy by impeding the approach of bulky electrophiles or catalysts.

Electronically, the methyl group donates electrons through hyperconjugation, partially counteracting the nitro group’s deactivating effect. However, this electron-donating capacity is insufficient to override the nitro group’s strong meta-directing influence. Computational studies of analogous systems show that ortho-methyl substituents reduce the electron density at adjacent positions by 8–12% compared to para-substituted analogs, as measured by Hammett substituent constants [6]. This electronic modulation impacts nitration rates, with the 4′-position of 1-methyl-2-phenylindolizine exhibiting a partial rate factor of 0.10 relative to benzene [2].

Nitronium Ion Generation and Reactivity Profiles

Nitronium ion ($$NO2^+$$) generation is a critical precursor to aromatic nitration. In concentrated sulfuric acid, the equilibrium:

$$

HNO3 + 2H2SO4 \rightarrow NO2^+ + 2HSO4^- + H3O^+

$$

drives the formation of the active electrophile [1] [4]. The reactivity of $$NO2^+$$ varies with solvent composition and acid strength. For instance, in 73% sulfuric acid, the nitration rate of 1-methyl-2-phenylindolizine is $$1.78 \times 10^{-2}$$ times that of benzene, reflecting both the medium’s ionizing power and substrate-specific effects [2].

The electrophile’s stability influences reaction pathways. Dinitrogen pentoxide ($$N2O5$$), a more reactive nitrating agent than benzoyl nitrate, rapidly nitrates benzene but requires less reactive substrates like p-dichlorobenzene for measurable kinetics in non-polar solvents [4]. This reactivity gradient underscores the role of solvent and substituent effects in modulating $$NO_2^+$$ activity. In acetonitrile, reactions involving 1-nitro-1(4-nitrophenyl)alkanes exhibit low activation enthalpies ($$\Delta H^\ddagger = 15.4–19.9 \, \text{kJ mol}^{-1}$$) and large negative entropies ($$\Delta S^\ddagger = -131 \, \text{to} \, -147 \, \text{J mol}^{-1} \, \text{K}^{-1}$$), suggesting a highly ordered transition state during nitronium ion attack [3].

Intermediate Characterization in Stepwise Nitration Processes

Stepwise nitration mechanisms often involve isolable intermediates, such as σ-complexes (Wheland intermediates) and protonated nitro species. In the synthesis of 2-methyl-3-nitrobenzophenone, intermediates like 2-methyl-3-nitrobenzoyl chloride are characterized by infrared spectroscopy (C=O stretch at $$1770 \, \text{cm}^{-1}$$) and nuclear magnetic resonance (NMR) spectroscopy (aryl proton splitting patterns) [6]. These intermediates form during Friedel-Crafts acylation, where aluminum chloride facilitates the generation of acylium ions.

Kinetic isotope effects provide indirect evidence of intermediate stabilization. The large $$kH/kD$$ values ($$>12$$) observed in nitroalkane reactions indicate substantial C–H bond cleavage in the rate-determining step, consistent with a transition state involving partial proton transfer to the nitronium ion [3]. Additionally, the reversible equilibrium between benzoyl nitrate and dinitrogen pentoxide in non-polar solvents highlights the role of intermediate partitioning in determining overall reaction rates [4].

The emergence of nitroarenes as electrophilic coupling partners has revolutionized cross-coupling methodology, with 2-methyl-3-nitrobenzophenone serving as a representative substrate in these transformations [3] [4]. The palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes employs unprecedented oxidative addition of the aromatic carbon-nitro bond, fundamentally expanding the scope of electrophilic partners beyond traditional haloarenes [3] [5].

Palladium-Catalyzed Denitrative Coupling Mechanisms

The mechanistic pathway for nitroarene cross-coupling involves initial formation of an η²-arene palladium complex, followed by oxidative addition to cleave the aromatic carbon-nitro bond [3] [4]. This process requires specialized catalyst systems, particularly palladium complexes bearing bulky biarylphosphine ligands such as BrettPhos, which facilitate the challenging oxidative addition step [3] [5]. The catalytic cycle proceeds through transmetalation with organoborane nucleophiles and subsequent reductive elimination to form the coupled product [4].

Catalyst Systems and Reaction Conditions

Research has demonstrated that palladium/N-heterocyclic carbene catalyst systems exhibit superior activity compared to traditional palladium/BrettPhos combinations [3] [5]. These NHC-based catalysts allow significant reduction in catalyst loading while maintaining high efficacy, with reaction conditions typically requiring elevated temperatures (80-120°C) and inert atmospheres [5] [6]. The improved performance stems from the strong electron-donating properties and structural robustness of N-heterocyclic carbene ligands [3].

| Catalyst System | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Pd/BrettPhos | 100 | 75-85 | 12-18 |

| Pd/NHC | 80 | 85-95 | 8-12 |

| Pd/PPh₃ | 120 | 45-65 | 24 |

Substrate Scope and Limitations

The denitrative coupling methodology accommodates various organoborane coupling partners, including arylboronic acids, esters, and potassium trifluoroborates [6] [7]. Electron-rich and electron-poor arenes participate effectively, though sterically hindered substrates require modified reaction conditions [6]. The presence of additional functional groups in 2-methyl-3-nitrobenzophenone, particularly the carbonyl moiety, can influence reactivity through electronic effects and potential coordination to the metal center [7].

Reductive Functionalization of Nitro Groups

The nitro group in 2-methyl-3-nitrobenzophenone undergoes diverse reductive transformations, serving as a precursor to various nitrogen-containing functionalities [8] [9]. These reductive processes typically involve sequential electron transfer steps, progressing through nitroso and hydroxylamine intermediates before reaching the final reduced products [8] [10].

Mechanistic Pathways in Nitro Reduction

The reduction of aromatic nitro compounds proceeds through well-defined mechanistic pathways involving either radical or hydride transfer mechanisms [10] [11]. The initial reduction step represents the rate-limiting process, with activation barriers typically ranging from 15-20 kcal/mol depending on the substrate and reducing conditions [11]. Computational studies reveal that nitroso intermediates form rapidly and undergo subsequent reduction without significant accumulation [10] [11].

Catalytic Reductive Functionalization Systems

Iron-based catalytic systems, particularly those employing [Fe(salen)₂]-μ-oxo precatalysts, demonstrate exceptional efficiency in nitro compound reduction [10] [11]. These systems utilize pinacolborane as the terminal reductant and operate under mild conditions with broad functional group tolerance [10]. Alternative phosphorus-based catalytic platforms employ organophosphetanes to mediate reductive oxygen-atom transfer from nitro groups [12] [13].

| Catalyst System | Reductant | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Fe(salen)₂ | HBpin | 60 | 95 | 92 |

| Organophosphetane | HSiEt₃ | 80 | 88 | 85 |

| Pd/C | H₂ | 25 | 90 | 95 |

Coupling with Electrophiles During Reduction

The reductive functionalization process can be coupled with electrophilic trapping to generate complex nitrogen-containing products directly from nitro precursors [12] [13]. Boronic acids serve as effective coupling partners, intercepting nitrene intermediates generated during the reductive process to form carbon-nitrogen bonds [12]. This strategy enables the synthesis of diarylamines and heterocyclic compounds through tandem reduction-coupling sequences [12] [13].

Product Selectivity and Functional Group Tolerance

The reductive functionalization of 2-methyl-3-nitrobenzophenone exhibits excellent chemoselectivity, preserving the carbonyl functionality while selectively transforming the nitro group [8] [14]. Various N-functionalized products are accessible, including primary amines, secondary amines, and N-aryl derivatives, depending on the specific reaction conditions and coupling partners employed [8] [14].

Tandem Acylation-Nitration Strategies

Tandem acylation-nitration methodologies provide efficient access to polyfunctional aromatic compounds containing both carbonyl and nitro functionalities [15] [16]. These strategies typically employ Friedel-Crafts acylation followed by electrophilic nitration, allowing rapid assembly of complex substitution patterns [17] [18].

Sequential Friedel-Crafts Acylation-Nitration

The synthesis of 2-methyl-3-nitrobenzophenone can be achieved through sequential acylation of methyl-substituted aromatics followed by regioselective nitration [19] [17]. Friedel-Crafts acylation employs benzoyl chloride and aluminum trichloride to introduce the phenylcarbonyl substituent, followed by nitration using nitric acid or mixed acid systems [17] [20].

Mechanistic Considerations in Tandem Processes

The acylation step proceeds through acylium ion intermediates stabilized by coordination to aluminum trichloride [17] [20]. The subsequent nitration requires careful control of regioselectivity to achieve the desired substitution pattern, with the electron-withdrawing acyl group directing nitration to specific positions [17] [21]. Temperature control and acid concentration are critical parameters influencing regioselectivity [16] [18].

| Step | Reagent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Acylation | PhCOCl | AlCl₃ | 0-25 | 85-90 |

| Nitration | HNO₃/H₂SO₄ | - | 0-10 | 78-85 |

Alternative Nitration-Acylation Sequences

Alternative synthetic approaches employ initial nitration of the aromatic precursor followed by acylation [16] [22]. This strategy utilizes trifluoroacetyl nitrate generated in situ from lithium nitrate and trifluoroacetic anhydride for mild nitration conditions [16]. The nitrated intermediate subsequently undergoes Friedel-Crafts acylation to install the carbonyl functionality [22].

One-Pot Tandem Transformations

Advanced methodologies enable one-pot tandem acylation-nitration sequences that minimize isolation of intermediates [18] [22]. These processes employ carefully orchestrated addition of reagents and temperature control to achieve both transformations in a single reaction vessel [22]. Cerium(IV) ammonium nitrate serves as an effective reagent for tandem nitration-oxidation processes under mild conditions [18].

Directed Ortho-Metalation in Polyfunctional Arenes

Directed ortho-metalation represents a powerful strategy for regioselective functionalization of aromatic compounds, with both the carbonyl and nitro groups in 2-methyl-3-nitrobenzophenone serving as directing metalation groups [23] [24]. This methodology enables precise installation of substituents at specific positions through lithiation followed by electrophilic quenching [25] [26].

Directing Group Effects in Benzophenone Derivatives

The carbonyl functionality in benzophenone derivatives acts as a moderate directing metalation group, coordinating to lithium reagents to facilitate ortho-deprotonation [26] [27]. The effectiveness of carbonyl-directed metalation depends on reaction conditions, particularly temperature and choice of lithium base [26]. Lithium diisopropylamide and n-butyllithium represent commonly employed metalating agents [25] [28].

Nitro Group as Directing Metalation Group

The nitro group exhibits dual functionality, serving both as an electron-withdrawing activating group and as a directing metalation group through coordination of the oxygen atoms to lithium [27] [28]. This coordination facilitates regioselective deprotonation at positions ortho to the nitro substituent, enabling controlled functionalization [23] [27].

| Directing Group | Metalating Agent | Temperature (°C) | Regioselectivity | Yield (%) |

|---|---|---|---|---|

| Carbonyl | LDA | -78 | ortho to C=O | 75-85 |

| Nitro | n-BuLi | -40 | ortho to NO₂ | 70-80 |

Competitive Metalation in Polyfunctional Substrates

In polyfunctional arenes like 2-methyl-3-nitrobenzophenone, multiple directing groups compete for metalation selectivity [24] [29]. The relative directing abilities depend on electronic and steric factors, with stronger electron-withdrawing groups generally exhibiting superior directing capability [27] [29]. Hierarchical metalation occurs based on the relative strength of directing groups and their spatial arrangement [23] [24].

Template-Assisted Metalation Strategies

Advanced metalation strategies employ template-based approaches to override inherent selectivity patterns and achieve remote functionalization [29] [30]. Disodium-monomagnesium alkyl-amide reagents form extended templates that enable meta-meta' dimetalation, breaking traditional ortho-selectivity paradigms [29]. These methodologies provide access to substitution patterns difficult to achieve through conventional directed metalation [30].

Electrophilic Quenching and Product Formation

Following metalation, the resulting organolithium intermediates undergo electrophilic quenching to install diverse functional groups [25] [28]. Common electrophiles include carbonyl compounds, alkyl halides, and silicon-based reagents, providing access to a broad range of substituted products [25]. The choice of electrophile and reaction conditions determines the efficiency and selectivity of the quenching process [27] [28].